2-(4,6-Dibromo-1H-indol-3-yl)acetic acid
Description
Chemical Significance of Indole (B1671886) Core Structures in Bioactive Compounds
The indole core is a fundamental component of many bioactive compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid. creative-proteomics.com The ability of the indole ring to participate in various chemical interactions, such as hydrogen bonding and pi-stacking, contributes to its prevalence in biologically active molecules. researchgate.net Researchers have extensively explored modifications of the indole scaffold to develop novel compounds with a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The fusion of the indole ring with other heterocyclic structures can lead to rigid polycyclic frameworks with highly specialized functions. nih.gov
Table 1: Examples of Bioactive Indole-Containing Compounds
| Compound Name | Biological Role/Application |
|---|---|
| Tryptophan | Essential amino acid, precursor to serotonin and melatonin |
| Serotonin | Neurotransmitter involved in mood, sleep, and appetite regulation |
| Melatonin | Hormone that regulates sleep-wake cycles |
| Indole-3-acetic acid (IAA) | Primary plant hormone (auxin) |
| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) |
Indole Acetic Acid as a Fundamental Biological Motif
Indole-3-acetic acid (IAA) is the most common and well-studied naturally occurring plant hormone of the auxin class. wikipedia.org It plays a crucial role in regulating nearly all aspects of plant growth and development, including cell elongation, division, and differentiation. wikipedia.orgnih.gov In addition to its role in plants, IAA and its derivatives have been found to exhibit biological activity in microorganisms and even human cells. nih.govmdpi.com The indole-3-acetic acid structure serves as a key motif, with its carboxymethyl substituent at the C3 position of the indole ring being a critical feature for its biological function. wikipedia.orgdrugbank.com The interaction of IAA with specific receptor proteins initiates a signaling cascade that leads to changes in gene expression and subsequent physiological responses. nih.gov
Table 2: Key Properties of Indole-3-acetic Acid (IAA)
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₉NO₂ |
| Molar Mass | 175.18 g/mol |
| Appearance | Colorless to white solid |
| Melting Point | 168-170 °C |
Research Rationale for Exploring Halogenated Indole Acetic Acid Derivatives, with a Focus on 2-(4,6-Dibromo-1H-indol-3-yl)acetic Acid
The introduction of halogen atoms into the indole acetic acid scaffold can significantly alter the molecule's physicochemical properties and biological activity. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. herts.ac.uk Research into halogenated indole acetic acid derivatives has been driven by the potential to develop compounds with enhanced or novel therapeutic properties. nih.gov
For instance, chlorinated derivatives of IAA, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), are found in some plants and exhibit higher activity in certain bioassays compared to IAA. nih.govfrontiersin.org Studies on halogenated IAAs have identified them as potential prodrugs for targeted cancer therapy, where they can be activated by specific enzymes to induce cytotoxicity in tumor cells. nih.govherts.ac.uk
The specific compound, this compound, represents a dibrominated derivative of the indole acetic acid scaffold. The rationale for investigating such a compound stems from the established impact of halogenation on the biological activity of this molecular framework. The presence and position of the two bromine atoms on the benzene (B151609) ring of the indole nucleus would be expected to confer distinct properties compared to the parent compound or mono-halogenated derivatives. Research into this specific molecule would likely aim to explore its potential as a modulator of biological processes, building upon the knowledge gained from other halogenated indole acetic acids.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1227581-93-2 |
|---|---|
Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
332.98 g/mol |
IUPAC Name |
2-(4,6-dibromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) |
InChI Key |
DJWFXWKFXJPWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)Br)Br |
Origin of Product |
United States |
Biological Activities and Molecular Mechanisms of Indole Acetic Acid Derivatives with Halogen Substitutions
Investigation of Molecular Targets and Pathways
The biological effects of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid and its analogs are attributed to their interactions with specific molecular targets and the subsequent modulation of cellular pathways. Research into halogenated indole (B1671886) derivatives has identified several key areas of activity, including enzyme inhibition, receptor modulation, and interference with cellular processes like cell cycle progression and apoptosis.
While direct studies on the enzyme inhibition profile of this compound are limited, the broader class of indole derivatives has been investigated for their effects on various enzymes. For instance, certain indole-3-acetic acid derivatives have been explored as inhibitors of ectonucleotidases, enzymes that play a crucial role in purinergic signaling by hydrolyzing extracellular nucleotides. Inhibition of these enzymes can have implications in cancer and immune regulation. However, specific data detailing the inhibitory activity of the 4,6-dibromo substituted variant on ectonucleotidases is not currently available.
Similarly, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for antibacterial agents. While various heterocyclic compounds are known to inhibit DNA gyrase, there is no specific evidence to date demonstrating that this compound acts as a DNA gyrase inhibitor.
A significant finding in the study of halogenated indole derivatives is their interaction with G protein-coupled receptors (GPCRs). Notably, a closely related compound, 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid, has been identified as a potent agonist for the GPR17 receptor. GPR17 is an orphan receptor that is implicated in central nervous system pathologies, including myelination processes.
In a study comparing a series of 4,6-dihalogenated indole-3-propionic acid derivatives, the 4,6-dibromo substituted compound exhibited high potency as a GPR17 agonist. The agonistic activity was evaluated in calcium mobilization assays using astrocytoma cells recombinantly expressing human GPR17. researchgate.netresearchgate.net The dibromo-derivative demonstrated an EC50 value of 0.332 μM, indicating a slightly higher potency compared to its dichloro-counterpart. researchgate.net This suggests that the presence and nature of the halogen at the 4 and 6 positions of the indole ring are critical for GPR17 activation. Given the structural similarity, it is plausible that this compound may also exhibit activity at the GPR17 receptor, although the difference in the length of the carboxylic acid side chain (acetic versus propionic) would likely influence the binding affinity and efficacy.
Table 1: GPR17 Agonist Activity of a Related 4,6-Dibromo-Indolyl Propionic Acid Derivative
| Compound | EC50 (µM) | Assay |
|---|---|---|
| 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid | 0.332 | Calcium Mobilization in 1321N1-hGPR17 cells |
The cytoskeleton, a dynamic network of protein filaments, is a crucial target for many anticancer drugs. Indole derivatives, in general, have been shown to interact with cytoskeletal components, particularly microtubules. nih.gov These interactions can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, some indole compounds inhibit tubulin polymerization, a key process in the formation of the mitotic spindle. nih.gov However, there is currently no specific research available that has investigated the direct interaction of this compound with the cytoskeleton.
Studies on various brominated indole derivatives have demonstrated their potential to induce apoptosis and cause cell cycle arrest in cancer cell lines. mdpi.comnih.gov For example, 6-bromoisatin, another brominated indole, has been shown to induce apoptosis and arrest cells in the G2/M phase of the cell cycle in colorectal cancer cells. mdpi.comnih.gov While this provides a strong indication that the brominated indole scaffold is capable of such activities, direct evidence for this compound is lacking.
The mechanism of action for related compounds often involves the modulation of key regulatory proteins in the cell cycle and apoptotic pathways. For instance, some indole derivatives have been found to arrest the cell cycle in the G2/M phase and induce apoptosis by inhibiting CDK2 and Bcl-2. tandfonline.com Other studies on synthetic indole chalcones have shown cell cycle arrest at the G2/M phase, associated with cytochrome c release and increased activity of caspases 3 and 7. mdpi.com While these findings are for different indole derivatives, they suggest potential mechanisms through which this compound might exert cytotoxic effects, should it possess them.
Influence of Dibromo Substitution on Biological Activity Profiles
The substitution of hydrogen with bromine atoms on the indole ring significantly impacts the physicochemical properties and, consequently, the biological activity of indole acetic acid derivatives. The presence of two bromine atoms at positions 4 and 6, as in this compound, is expected to increase the lipophilicity and the van der Waals volume of the molecule compared to its non-brominated or mono-brominated counterparts.
This di-bromination pattern has been shown to be favorable for certain biological activities. As mentioned earlier, in the context of GPR17 agonism, the 4,6-dibromo substitution on an indole-3-propionic acid scaffold resulted in a potent agonist. researchgate.netresearchgate.net This suggests that the electronic and steric properties conferred by the two bromine atoms at these specific positions are crucial for the interaction with the receptor's binding pocket.
Furthermore, halogenation, in general, has been shown to enhance the cytotoxic potential of indole-3-acetic acid derivatives when activated by horseradish peroxidase, indicating their potential as prodrugs in targeted cancer therapy. While comparative data for mono- versus di-brominated indole acetic acids in this specific context is not available, the increased lipophilicity of the dibromo-derivative could influence its cellular uptake and interaction with target enzymes.
It is important to note that the influence of dibromo substitution is target-dependent. While it enhances activity at GPR17, its effect on other potential targets like ectonucleotidases or DNA gyrase remains to be elucidated. Structure-activity relationship studies on a broader range of targets are needed to fully understand the impact of the 4,6-dibromo substitution pattern on the biological activity profile of indole acetic acid derivatives.
Structure Activity Relationship Sar Investigations of Substituted Indole Acetic Acid Derivatives
Correlating Substituent Effects on the Indole (B1671886) Ring with Biological Response
The indole ring, a bicyclic aromatic heterocycle, serves as the core scaffold of IAA and its derivatives. The nature, position, and number of substituents on this ring can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.
Halogenation of the indole ring is a common strategy to enhance the biological activity of IAA analogues. The position and number of halogen atoms are critical determinants of this enhanced activity. While direct comparative studies between 2-(4,6-dibromo-1H-indol-3-yl)acetic acid and its 5,6-dibromo isomer are not extensively documented in publicly available literature, general principles from related halogenated auxins can provide insights.
For instance, studies on other halogenated aromatic compounds, such as the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that the position of halogen substitution significantly impacts auxin activity. A halogen at the 4-position of the aromatic ring is often found to be important for high auxinic activity, whereas substitution at the 3-position can lead to reduced activity. nih.gov This suggests that the electronic and steric environment around the aromatic ring plays a crucial role in receptor binding.
In the context of dibrominated indoles, the positioning of the bromine atoms at the 4 and 6 positions would create a distinct electronic and steric profile compared to a 5,6-disubstituted analogue. This difference in substitution pattern would likely influence the molecule's interaction with its biological target, potentially leading to variations in activity. For example, the presence of a bromine atom at the 4-position might enhance binding affinity to a greater extent than a bromine at the 5-position. Halogenated IAAs, in general, have been found to be highly cytotoxic when activated by horseradish peroxidase, indicating their potential in certain therapeutic applications. nih.gov
It is also noteworthy that naturally occurring halogenated IAAs, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), exhibit potent auxin activity, often exceeding that of the parent IAA. dntb.gov.ua This underscores the significance of halogenation in modulating the biological response of this class of compounds.
The introduction of alkyl and other non-halogen substituents onto the indole ring also has a profound effect on the biological activity of IAA derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of these substituents with their biological effects. researchgate.net
Small alkyl groups, such as methyl (Me), ethyl (Et), propyl (Pr), and butyl (Bu), at various positions on the indole ring can systematically vary the lipophilicity and steric bulk of the molecule. researchgate.net These changes, in turn, influence the compound's ability to traverse biological membranes and interact with its target receptor. The activity of these derivatives is often dependent on the size and position of the alkyl group. For example, a QSAR study on a series of IAAs with substituents at positions 2, 4, 5, 6, and 7 demonstrated that these modifications lead to systematic variations in auxin activity. researchgate.net
The following table summarizes the general effects of different types of substituents on the indole ring on the biological activity of IAA derivatives.
| Substituent Type | General Effect on Activity | Rationale |
| Halogens (e.g., Cl, Br) | Generally increases activity, position-dependent | Alters electronic distribution and lipophilicity, potentially enhancing receptor binding. |
| Small Alkyl (e.g., Me, Et) | Can increase or decrease activity depending on size and position | Modifies steric bulk and lipophilicity, affecting receptor fit and membrane permeability. |
| Methoxy (-OCH3) | Can enhance activity | Electron-donating group, may influence electronic interactions with the receptor. |
| Nitro (-NO2) | Often decreases activity | Strong electron-withdrawing group, can significantly alter the electronic character of the indole ring. |
Role of the Acetic Acid Side Chain and its Derivatives in Biological Recognition
The acetic acid side chain at the 3-position of the indole ring is a critical feature for the biological activity of IAA and its analogues. This side chain, with its carboxyl group, is believed to be essential for the molecule's interaction with its receptor.
Modifications to the acetic acid side chain, such as esterification or amidation, can significantly impact biological activity. For instance, the synthesis and evaluation of various esters and amides of IAA have shown that these derivatives can exhibit a range of activities. dntb.gov.uaresearchgate.net In some cases, esterification can lead to compounds with altered pharmacokinetic properties, potentially acting as prodrugs that are hydrolyzed in vivo to release the active acid form.
The table below illustrates how modifications to the acetic acid side chain can affect the biological activity of indole derivatives.
| Side Chain Modification | Example Compound | General Impact on Activity |
| Esterification | Indole-3-acetic acid methyl ester | Activity can be retained or modified; may act as a prodrug. |
| Amidation | N-Aryl-2-(1H-indol-3-yl)acetamide | Activity is often altered; depends on the nature of the amide substituent. |
| Chain Extension | Indole-3-propionic acid | Generally lower activity than IAA, but still active. |
Conformational Analysis and Ligand-Receptor Fit Hypotheses
The three-dimensional shape, or conformation, of an indole acetic acid derivative is a key determinant of its ability to bind to its biological receptor. The flexibility of the acetic acid side chain allows the molecule to adopt various conformations, and it is hypothesized that only a specific conformation is active.
Conformational analysis of IAA has been performed using molecular mechanics and quantum chemical methods to understand the molecule's preferred shapes. nih.gov These studies have identified several low-energy conformations. The relative orientation of the carboxyl group with respect to the indole ring is defined by two main torsion angles. The energy barriers for rotation around the bonds connecting the side chain to the ring are relatively low, suggesting that the molecule can readily interconvert between different conformations at room temperature. nih.gov
Ligand-receptor fit hypotheses propose that the active conformation of an IAA derivative is the one that best complements the binding site of its receptor. The size, shape, and electronic properties of the binding site dictate which molecular features are required for a strong interaction. For substituted derivatives like this compound, the bulky bromine atoms would significantly influence the molecule's preferred conformation and its ability to fit into the receptor's binding pocket. The steric hindrance imposed by the dibromo substitution pattern would likely favor a specific orientation of the side chain relative to the indole ring to achieve an optimal fit.
Elucidating Key Pharmacophoric Features for Biological Potency
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. For indole-3-acetic acid and its analogues, several key pharmacophoric features have been identified that are crucial for their auxin activity.
A generally accepted pharmacophore model for auxins includes:
An aromatic ring system: The indole ring serves as the hydrophobic core that can engage in van der Waals and pi-stacking interactions with the receptor.
A carboxylic acid group (or a group that can be metabolized to a carboxylic acid): This acidic group is typically involved in a crucial ionic interaction or hydrogen bonding with the receptor.
A specific spatial relationship between the aromatic ring and the carboxylic acid group: The distance and relative orientation between these two key features are critical for proper binding.
The following schematic illustrates a general pharmacophore model for auxin-like molecules.
A generalized pharmacophore model for auxin activity, highlighting the essential aromatic ring, the acidic group, and their spatial arrangement.
Comparative Analysis with Other Substituted Indole and Phenylacetic Acid Analogues
To better understand the SAR of this compound, it is useful to compare it with other substituted indole and phenylacetic acid analogues.
Substituted Indole Analogues: As previously discussed, the nature and position of substituents on the indole ring significantly impact activity. For example, 4-chloroindole-3-acetic acid is a highly potent auxin, while 5-hydroxyindole-3-acetic acid has very low activity. nih.gov Methyl substitution can also modulate activity, with the effect being position-dependent. This highlights the sensitivity of the biological response to even minor structural changes on the indole scaffold.
Phenylacetic Acid Analogues: Phenylacetic acid (PAA) is another class of compounds that exhibits auxin-like activity. While it lacks the indole ring, it possesses an aromatic ring and an acetic acid side chain, fulfilling the basic pharmacophoric requirements for an auxin. However, the biological activity of PAA is generally lower than that of IAA. mdpi.com This difference in potency is attributed to the different electronic and steric properties of the phenyl versus the indole ring system.
The following table provides a comparative overview of the biological activities of various substituted indole and phenylacetic acid analogues.
| Compound | Ring System | Key Substituents | Relative Biological Activity |
| Indole-3-acetic acid (IAA) | Indole | None | High |
| 4-Chloroindole-3-acetic acid | Indole | 4-Chloro | Very High |
| 5-Hydroxyindole-3-acetic acid | Indole | 5-Hydroxy | Very Low |
| Phenylacetic acid (PAA) | Phenyl | None | Moderate |
| 2,4-Dichlorophenylacetic acid | Phenyl | 2,4-Dichloro | High (synthetic auxin) |
This comparative analysis underscores the importance of the indole nucleus for high intrinsic activity in this class of compounds, while also demonstrating that significant modulation of activity can be achieved through substitution on both indole and phenyl ring systems.
Computational Chemistry and in Silico Approaches in Indole Acetic Acid Research
Molecular Docking Simulations for Binding Mode Prediction and Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid, docking simulations would be employed to predict its binding mode within the active site of a biological target, such as an enzyme or receptor. This method is crucial for understanding the specific interactions that govern the compound's biological activity.
The process involves computationally placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For instance, studies on other indole (B1671886) derivatives have successfully utilized molecular docking to elucidate their binding mechanisms with various enzymes, providing a foundation for further optimization of these compounds as inhibitors. While specific docking studies on this compound are not extensively reported, the general principles of molecular docking are broadly applicable to this class of compounds.
Quantum Mechanical Calculations for Electronic Structure and Reactivity, including DFT/B3LYP methods
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are powerful methods for investigating the electronic structure and reactivity of molecules like this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For indole derivatives, DFT calculations can predict sites of electrophilic and nucleophilic attack, helping to explain their reaction mechanisms and metabolic pathways. A study on indole-3-acetic acid, for example, used DFT calculations to investigate its structural stability and vibrational frequencies. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable low-energy conformations and the energy barriers between them. This is achieved by systematically rotating the molecule's single bonds and calculating the potential energy at each step, resulting in a potential energy surface (PES).
Understanding the conformational landscape is critical because only specific conformations may be able to bind effectively to a biological target. The acetic acid side chain of this compound, for instance, can adopt various orientations relative to the indole ring. Computational methods can map these conformational states and their relative energies, providing insights into the molecule's flexibility and the energetically favorable shapes it can adopt in different environments. For the parent compound, acetic acid, detailed two-dimensional potential energy surfaces have been determined using high-level ab initio calculations. researchgate.net
Cheminformatics Analysis for Molecular Descriptors
Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics tools can be used to calculate a variety of molecular descriptors that summarize its structural and physicochemical properties. These descriptors are essential for quantitative structure-activity relationship (QSAR) studies and for predicting the compound's pharmacokinetic properties.
Commonly calculated descriptors include:
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is related to its ability to permeate cell membranes.
logP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's lipophilicity.
Hydrogen Bonding Parameters: The number of hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding.
Rotatable Bonds: The number of bonds that can rotate freely, which is an indicator of molecular flexibility.
While specific experimental values for this compound may not be available, these descriptors can be readily calculated using various software packages, providing valuable information for drug design and development.
| Molecular Descriptor | Predicted Value Range for Indole Acetic Acid Derivatives | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | Influences membrane permeability and oral bioavailability. |
| logP | 1.5 - 4.0 | Affects solubility, absorption, and distribution. |
| Hydrogen Bond Donors | 1 - 3 | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 - 5 | Important for binding affinity and selectivity. |
| Number of Rotatable Bonds | 2 - 6 | Relates to conformational flexibility and binding entropy. |
Predictive Modeling for Biological Activity and ADMET-Related Properties
Predictive modeling uses computational algorithms to build models that can forecast the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. For this compound, such models can provide early-stage assessments of its potential as a drug candidate, helping to prioritize experimental studies.
Quantitative Structure-Activity Relationship (QSAR) models are a common type of predictive model that correlates a compound's chemical structure with its biological activity. By training a QSAR model on a dataset of indole acetic acid derivatives with known activities, it is possible to predict the activity of new or untested compounds like the dibrominated analog. Similarly, ADMET prediction models, often based on machine learning algorithms, can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. researchgate.net These in silico predictions are valuable for identifying potential liabilities of a drug candidate early in the discovery process.
| Property | General Theoretical Consideration for Indole Acetic Acids |
| Absorption | Generally good, influenced by lipophilicity and hydrogen bonding capacity. |
| Distribution | Dependent on plasma protein binding and ability to cross biological membranes. |
| Metabolism | Primarily occurs in the liver, with potential for oxidation and conjugation reactions on the indole ring and acetic acid side chain. |
| Excretion | Mainly through the kidneys, with the rate influenced by the compound's polarity. |
| Toxicity | Potential for off-target effects and metabolic toxicity, which can be predicted using computational models. |
Emerging Research Avenues and Academic Perspectives
Development of Advanced Synthetic Methodologies for Complex Analogues and Scaffolds
The synthesis of indole (B1671886) derivatives has evolved significantly, enabling the creation of increasingly complex molecules. scienmag.com For a specialized compound like 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid, advanced synthetic strategies are crucial for generating analogues and diverse molecular scaffolds for further biological evaluation.
Key synthetic approaches applicable to creating derivatives include:
Late-Stage Functionalization: Recent breakthroughs in C-H activation and functionalization offer a powerful tool for modifying the indole core. scienmag.com For instance, methods for selective alkylation or arylation at specific positions on the indole ring could be used to introduce new functional groups to the 4,6-dibromoindole scaffold, creating a library of novel compounds.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming new carbon-carbon bonds. nih.gov This could be employed to replace one or both bromine atoms on the this compound backbone with various aryl or alkyl groups, thus systematically modifying its structure.
Multi-component Reactions: One-pot, multi-component reactions streamline the synthesis process, allowing for the rapid assembly of complex indole-based structures from simple precursors. This high-efficiency approach is ideal for generating structural diversity for screening purposes.
These advanced methods not only facilitate the synthesis of the target compound but also open the door to a vast chemical space of related analogues, which is essential for developing structure-activity relationships and optimizing biological function.
Deeper Mechanistic Elucidation of Biological Actions and Target Validation
Understanding how this compound exerts its effects at a molecular level is a primary goal of ongoing research. Like other synthetic auxins, its activity is likely mediated through the core auxin signaling pathway. oup.com
The established mechanism for auxin perception involves the TIR1/AFB family of F-box proteins, which act as co-receptors for auxin. nih.govoup.com Auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors. oup.com This interaction targets the Aux/IAA proteins for degradation, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes. oup.comnih.gov
For this compound, key research questions include:
Receptor Binding Affinity: Determining the binding affinity of the compound for different members of the TIR1/AFB receptor family is crucial. The position and nature of halogen substituents can significantly alter binding kinetics and specificity. oup.com
Target Validation: While TIR1/AFB proteins are the primary targets, synthetic auxins can have complex interactions with other cellular components, including auxin transport proteins like PINs and ABCBs. acs.org Validating the specific molecular targets is essential to understand its full biological profile.
Downstream Effects: Investigating the impact on the transcription of auxin-responsive genes and subsequent physiological outcomes (e.g., cell elongation, root development) provides a complete picture of its mode of action. nih.gov
Halogenated IAAs have also been investigated as potential prodrugs in cancer therapy, where their oxidation by enzymes like horseradish peroxidase can lead to cytotoxic products. nih.gov This suggests that the biological actions of this compound could extend beyond its role as a plant growth regulator, warranting broader mechanistic studies.
Advanced SAR and Lead Optimization Strategies for Specific Biological Activities
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological function. The bromine atoms at the C4 and C6 positions are expected to significantly influence its properties compared to the natural indole-3-acetic acid.
Key considerations for SAR and lead optimization include:
Impact of Halogenation: Bromine is an electron-withdrawing and lipophilic atom. The dibromination pattern on the benzene (B151609) ring of the indole nucleus can affect the molecule's electronic distribution, membrane permeability, and metabolic stability. Studies on other brominated indoles have shown that the position of the bromine atom significantly affects biological activity, such as anti-inflammatory properties. nih.gov
Side Chain Modification: The acetic acid side chain is critical for auxin activity. Modifications to this chain, such as altering its length or introducing different functional groups, can modulate the compound's interaction with the auxin receptor pocket.
Systematic Analogue Synthesis: A lead optimization campaign would involve synthesizing a series of analogues where the bromine atoms are replaced with other halogens (F, Cl, I) or different functional groups, or where additional substitutions are made on the indole ring or side chain. nih.govpatsnap.com
The goal of lead optimization is to refine the structure to enhance desired properties, such as potency and selectivity for a specific biological target, while minimizing off-target effects. danaher.combiobide.com This iterative process of design, synthesis, and testing is crucial for developing highly specific molecular probes or potential commercial products. patsnap.com
Integration of Computational and Experimental Approaches for Rational Design
Modern drug discovery and molecular probe development heavily rely on the synergy between computational modeling and experimental validation. nih.gov For this compound, this integrated approach can accelerate the design of novel analogues with tailored properties.
| Computational Method | Application in Rational Design |
| Molecular Docking | Predicts the binding mode and affinity of the compound and its analogues within the auxin receptor (TIR1/AFB) binding pocket. This helps prioritize which novel structures to synthesize. researchgate.netacs.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate structural features of a series of indole derivatives with their observed biological activity. These models can then predict the activity of unsynthesized compounds. nih.govbenthamdirect.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound when bound to its target protein over time, providing insights into the stability of the interaction and the role of specific molecular contacts. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity, guiding the design of new scaffolds that retain these features. |
These in silico predictions are then used to guide experimental work. osti.gov Promising candidates identified through computational screening are synthesized and evaluated in biochemical and cell-based assays to measure their actual binding affinity and biological effects. This cycle of computational design followed by experimental testing allows for a more efficient and rational exploration of chemical space. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-(4,6-dibromo-1H-indol-3-yl)acetic acid?
The synthesis typically involves bromination of an indole precursor followed by acetic acid side-chain introduction. For example:
- Bromination : Use N-bromosuccinimide (NBS) or elemental bromine in polar aprotic solvents (e.g., DMF) at 0–25°C to achieve regioselective dibromination at positions 4 and 6 of the indole ring .
- Side-chain addition : Employ alkylation or coupling reactions (e.g., Friedel-Crafts) with bromoacetic acid derivatives. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid over-bromination or side reactions .
Q. How can the purity and stability of this compound be validated in experimental settings?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column. Mobile phase: acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid .
- Stability tests : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor decomposition via LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons (δ 7.2–7.8 ppm for indole H), bromine-induced deshielding, and acetic acid protons (δ 3.8–4.2 ppm) .
- Mass spectrometry : ESI-MS in negative mode to observe [M-H]⁻ peaks .
Advanced Research Questions
Q. How do steric and electronic effects influence bromination regioselectivity in this compound?
Dibromination at positions 4 and 6 is driven by:
- Electronic factors : Electron-rich C-4 and C-6 positions due to indole’s aromatic π-system, favoring electrophilic substitution .
- Steric hindrance : Substituents at C-2/C-3 (e.g., acetic acid) direct bromination away from these positions. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What non-covalent interactions stabilize the crystal structure of this compound?
Single-crystal X-ray diffraction reveals:
Q. How can computational methods predict the compound’s reactivity in biological systems?
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Bromine’s role : Enhances electrophilicity, improving binding to targets like kinase ATP pockets. Compare IC50 values of dibromo vs. non-halogenated analogs .
- Acetic acid moiety : Critical for hydrogen bonding with active-site residues (e.g., serine or tyrosine in hydrolases) .
Data Contradictions and Resolution
Q. Conflicting reports on bromination efficiency in polar vs. nonpolar solvents—how to resolve?
- Hypothesis testing : Run parallel reactions in DMF (polar) vs. dichloromethane (nonpolar) with NBS. Monitor yields via HPLC. Evidence suggests polar solvents improve solubility and regioselectivity (~85% yield in DMF vs. 60% in DCM) .
- Mechanistic insight : Polar solvents stabilize transition states in electrophilic substitution, reducing side products .
Methodological Best Practices
Q. How to mitigate decomposition during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
